molecular formula C21H21FN4O2 B3012419 6-(4-(2-fluorophenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine-2,4(1H,3H)-dione CAS No. 847399-30-8

6-(4-(2-fluorophenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B3012419
CAS RN: 847399-30-8
M. Wt: 380.423
InChI Key: RBXXRHDLLGRDEA-UHFFFAOYSA-N
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Description

The compound 6-(4-(2-fluorophenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine-2,4(1H,3H)-dione is a novel chemical entity that appears to be related to a class of compounds with significant biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperazine ring and the pyrimidine-2,4-dione core, are recurrent in various synthetic compounds that have been reported to exhibit herbicidal and medicinal properties.

Synthesis Analysis

The synthesis of related compounds involves starting materials such as methyl N-substituted iminomonoacetate and involves steps like cyclization and spectral analysis for structure confirmation. For instance, novel 1-phenyl-piperazine-2,6-diones were prepared using a facile synthetic route, and their structures were established by 1H-NMR, 13C-NMR, and GC/MS . Similarly, the synthesis of piperazine-1-yl-1H-indazole derivatives, which share a common piperazine moiety with the compound , was described as simple and efficient, with spectral analysis used for characterization .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques. For example, the structure of 1-phenyl-piperazine-2,6-diones was confirmed by 1H-NMR, 13C-NMR, and GC/MS . These techniques are crucial for determining the arrangement of atoms within the molecule and confirming the successful synthesis of the desired compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include regiospecific displacement, amination of mercapto derivatives, and intramolecular nucleophilic displacement cyclization reactions . These reactions are key to forming the complex structures seen in these compounds, which may include multiple rings and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied to some extent. For example, the herbicidal activities of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds were evaluated, and some showed good activity against certain plant species . This suggests that the compound may also possess interesting biological properties that could be explored further.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • The compound has been involved in chemical synthesis processes, such as Mannich reactions, yielding various pyrimidine derivatives with potential biological activities. A related compound, 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione, underwent reactions with piperazine to form bis-(piperazin-1-yl) derivatives (Meshcheryakova, Kataev, & Munasipova, 2014).

Antagonist Activity in Biomedical Research

  • Piperazine derivatives, including those similar to the compound , have been studied for their antagonist activity on 5-HT2 and alpha 1 receptors. These compounds have potential applications in treating disorders related to these receptors (Watanabe et al., 1992).

Agricultural Applications

  • Derivatives of the compound have shown significant herbicidal activity. For example, novel 1-phenyl-piperazine-2,6-diones displayed potent herbicidal effects, highlighting its potential in agricultural contexts (Li et al., 2005).

Luminescent Properties and Photo-Induced Electron Transfer

  • The luminescent properties of naphthalimides with piperazine substituents, structurally related to the target compound, have been investigated. These compounds can be used as pH probes and in studying photo-induced electron transfer processes (Gan et al., 2003).

Antimicrobial Activity

  • Some pyrimidine-piperazin derivatives have demonstrated significant antimicrobial activity against various microorganism strains. This underlines the potential of such compounds in developing new antimicrobial agents (Yurttaş et al., 2016).

Synthesis and Docking Studies

  • Docking studies of piperazine-1-yl-1H-indazole derivatives, which share structural similarities with the compound, have been conducted to explore their medicinal chemistry potential (Balaraju, Kalyani, & Laxminarayana, 2019).

properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-15-6-2-4-8-17(15)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)18-9-5-3-7-16(18)22/h2-9,14H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXXRHDLLGRDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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